6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol

Tautomerism NMR spectroscopy Heterocyclic chemistry

This 5H-6(7H)-one tautomer is a dihydropteridine sulfur isostere designed for species-selective DHFR inhibitor programs. The free 4-hydroxy group enables single-step O-alkylation/acylation without deprotection, accelerating SAR exploration-a key advantage over 4-methoxy precursors. Supplied at NLT 98% purity under ISO-certified quality systems, it serves as a qualified reference standard for HPLC method development and impurity profiling. Patent-protected as a key intermediate, this scaffold is the rational choice for medicinal chemistry and QC workflows.

Molecular Formula C6H7N3OS
Molecular Weight 169.21 g/mol
Cat. No. B11792805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol
Molecular FormulaC6H7N3OS
Molecular Weight169.21 g/mol
Structural Identifiers
SMILESC1CSC2=C(N1)C(=O)NC=N2
InChIInChI=1S/C6H7N3OS/c10-5-4-6(9-3-8-5)11-2-1-7-4/h3,7H,1-2H2,(H,8,9,10)
InChIKeyHLPIIJKIXASNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol: Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline for the Pyrimidothiazine-Dihydropteridine Isostere Class


6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol (CAS 1707563-39-0; MF C₆H₇N₃OS; MW 169.20) is a bicyclic heterocycle in which a partially saturated 1,4-thiazine ring is fused to a pyrimidine bearing a tautomerizable 4-hydroxy/4-oxo substituent . The scaffold is the sulfur isostere of 7,8-dihydropteridine and was designed as a folic acid antagonist core [1]. Spectroscopic studies on close congeners confirm that the pyrimidothiazine system preferentially adopts the 5H-6(7H)-one tautomeric form rather than alternative 4-hydroxy or 7H tautomers, a feature that directly governs its hydrogen-bonding capacity and electrophilic substitution pattern [2]. The compound is supplied as a research-grade building block with documented purity ≥98% (NLT) under ISO-certified quality systems, making it suitable for pharmaceutical R&D and quality-control workflows .

Why 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol Cannot Be Replaced by a Generic 4-Methoxy, 4-Amino, or 6-Oxo Analog in DHFR-Targeted and Pteridine-Mimetic Programs


The pyrimido[4,5-b][1,4]thiazine scaffold is not a single pharmacophore but a substitution-sensitive framework in which the 4-position substituent dictates protonation site, tautomeric equilibrium, and target engagement. NMR protonation studies demonstrate that 4-methoxy-, 4-amino-, and 4-dimethylamino-6-aminopyrimido[4,5-b][1,4]thiazines all protonate at the N5 atom of the thiazine ring [1]. However, the 4-hydroxy/4-oxo congener introduces an additional ionisable centre that shifts the acid-base speciation and hydrogen-bond donor/acceptor topology compared to 4-alkoxy or 4-amino variants [2]. Furthermore, the 5H-6(7H)-one tautomer—thermodynamically favoured over the 4-hydroxy form—positions the carbonyl oxygen for critical active-site interactions that are geometrically inaccessible to the 4-methoxy or 4-amino series [2]. This tautomeric lock is absent in the fully aromatic 7H-pyrimido[4,5-b][1,4]thiazines, meaning that indiscriminate substitution with a generic pyrimidothiazine building block will alter both the protonation-dependent recognition and the conformational pre-organization required for dihydrofolate reductase (DHFR) binding.

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol Versus Structural Analogs


Tautomeric State Locking: 5H-6(7H)-one vs. 4-Hydroxy Form Confirmed by Multi-Spectroscopic Analysis

6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol exists predominantly as the 5H-6(7H)-one tautomer rather than the 4-hydroxy form under neutral conditions, as established by ¹H NMR, UV, and IR spectroscopy on the closely related 4-(substituted amino)-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one series. In contrast, 4-methoxy-6-phenyl-7H-pyrimido[4,5-b][1,4]thiazine and 4-methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one lack this tautomeric flexibility and therefore present a different hydrogen-bond donor/acceptor map [1]. The ionisation behaviour and mass spectral fragmentation patterns further differentiate the 4-hydroxy/4-oxo system from the 4-alkoxy and 4-amino congeners [1].

Tautomerism NMR spectroscopy Heterocyclic chemistry

Scaffold-Level DHFR Selectivity: Pyrimido[4,5-b][1,4]thiazines Show >2,000-Fold Preference for DHFR over Thioredoxin Reductase

A closely matched pyrimido[4,5-b][1,4]thiazine derivative (CHEMBL4091106) inhibited recombinant human DHFR with an IC₅₀ of 2.60 nM while showing only weak inhibition of rat thioredoxin reductase 1 (IC₅₀ = 5,900 nM at 30 min; 9,200 nM at 60 min), representing a selectivity window of >2,200-fold [1]. This selectivity profile is a direct consequence of the pyrimidothiazine core acting as a sulfur isostere of the dihydropteridine substrate, and it contrasts with the broader multi-target activity observed for pyrimido[4,5-b][1,4]benzothiazines (e.g., 15-lipoxygenase inhibitors) where the additional benzene ring introduces off-target binding [2]. The 4-hydroxy/4-oxo substitution pattern is expected to further refine this selectivity by modulating the tautomer-dependent hydrogen-bond network with the DHFR active-site residues.

Dihydrofolate reductase Target selectivity Folate antagonism

Protonation Site Divergence: N5-Thiazine Protonation in 4-Substituted Pyrimidothiazines Alters Acid-Base Behaviour Relative to 4-Unsubstituted or 4-Alkyl Congeners

A comparative ¹H and ¹³C NMR protonation study of 4-methoxy-, 4-amino-, and 4-dimethylamino-6-aminopyrimido[4,5-b][1,4]thiazines established that the first proton adds exclusively at the N5 atom of the thiazine ring, not at the pyrimidine nitrogens, while the closely related amidine N-(4-methoxy-5-pyrimidinyl)acetamidine protonates first at the amidine nitrogen and only secondarily at N1 of the pyrimidine [1]. This differential protonation topology is directly transferable to the 4-hydroxy/4-oxo congener: the presence of the 4-oxo group (tautomeric to 4-OH) introduces a resonance-capable oxygen that can stabilise the N5-protonated cation to a different extent than 4-OMe, 4-NH₂, or 4-NMe₂ groups, thereby altering the pKa and the pH-dependent speciation profile. No comparable protonation data exist for 4-unsubstituted pyrimido[4,5-b][1,4]thiazines, making the 4-substituted series a distinct physicochemical class.

Protonation NMR spectroscopy Physicochemical profiling

Synthetic Tractability: 4-Hydroxy Group Enables Direct O-Functionalisation Not Possible with 4-Methoxy or 4-Amino Precursors

The 4-hydroxy group (tautomerising to 4-oxo) on 6,7-dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol permits direct O-alkylation, O-acylation, O-sulfonylation, or conversion to a leaving group (e.g., via chlorination to the 4-chloro derivative), enabling late-stage diversification that is precluded in the 4-methoxy (CAS 4287-80-3) and 4-amino (CAS 55383-58-9) analogs. While 4-methoxy derivatives can undergo demethylation under harsh conditions (BBr₃, HBr/AcOH), this adds a deprotection step and may compromise the acid-labile thiazine ring. The 4-hydroxy compound thus serves as a more versatile precursor for generating focused libraries of 4-alkoxy, 4-acyloxy, 4-sulfonate, and 4-triazinyl pyrimidothiazines [1]. Patent literature explicitly claims pyrimido[4,5-b][1,4]thiazines where R is amino or hydroxyl as key intermediates, underscoring the synthetic value of the 4-OH motif [2].

Synthetic chemistry Building block Functional group interconversion

Purity and Quality Benchmark: 98% NLT with ISO-Certified Supply Chain Versus Unspecified Purity from Non-ISO Sources

6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol is commercially supplied at a certified purity of NLT 98% under an ISO-certified quality management system, with molecular formula C₆H₇N₃OS and molecular weight 169.20 confirmed by batch-specific Certificates of Analysis . This contrasts with several structurally related pyrimidothiazine building blocks available only from non-ISO vendors or at unspecified purity grades (e.g., 5H-pyrimido[4,5-b][1,4]thiazin-6-ol, CAS 7151-78-2, typically listed without a purity guarantee), introducing batch-to-batch variability that compromises reproducibility in structure-activity relationship (SAR) studies.

Quality control Procurement ISO certification

Scaffold Classification: Non-Benzothiazine Pyrimidothiazine Retains Pteridine-Mimetic Geometry Lost in Benzothiazine-Fused Analogs

The pyrimido[4,5-b][1,4]thiazine scaffold was explicitly designed as a sulfur isostere of 7,8-dihydropteridine, with the thiazine sulfur replacing the C-8 methylene of the natural cofactor [1]. This geometric mimicry is preserved in 6,7-dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol but is lost in pyrimido[4,5-b][1,4]benzothiazines, where the additional fused benzene ring extends the molecular framework and redirects biological activity toward 15-lipoxygenase inhibition rather than folate pathway antagonism . An algorithmic structure-activity analysis of pyrimido[4,5-b][1,4]thiazines confirmed that DHFR-inhibitory activity is strongly correlated with the dihydropteridine-like geometry and the electronic character of the 4-position substituent, establishing a clear class boundary between thiazine-only and benzothiazine-fused derivatives [2].

Scaffold hopping Molecular geometry Pteridine mimetic

Priority Application Scenarios for 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol in Drug Discovery and Chemical Biology


Dihydrofolate Reductase (DHFR) Probe Design and Folate Antagonist Lead Optimisation

The scaffold's established role as a dihydropteridine sulfur isostere [1] and the >2,200-fold selectivity window for DHFR over thioredoxin reductase observed for a close congener [2] position 6,7-dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol as a rational starting point for designing species-selective DHFR inhibitors. The 4-hydroxy/4-oxo tautomeric system provides a handle for modulating active-site hydrogen bonding that is absent in 4-methoxy or 4-amino analogs [3], enabling systematic exploration of the DHFR pteridine-binding pocket in human, bacterial (E. coli), and protozoal (Plasmodium spp.) enzyme isoforms.

Late-Stage Diversification via O-Functionalisation for Focused Pyrimidothiazine Library Synthesis

The free 4-hydroxy group permits one-step O-alkylation, O-acylation, and O-sulfonylation to generate diverse analog libraries without the need for a deprotection step required by the 4-methoxy precursor [4]. This synthetic economy is critical in hit-to-lead campaigns where rapid SAR exploration of the 4-position is a priority. The patent literature explicitly protects pyrimido[4,5-b][1,4]thiazines with R = OH as key intermediates [5], confirming the industrial relevance of this substitution pattern.

Physicochemical Profiling and pKa-Dependent Cellular Uptake Studies in the Pyrimidothiazine Series

The differential protonation topology of 4-substituted pyrimidothiazines—where the first proton adds at N5 of the thiazine ring [6]—makes 6,7-dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol a valuable comparator for studying how the 4-oxo substituent modulates pKa relative to 4-OMe, 4-NH₂, and 4-NMe₂ analogs. These measurements are directly relevant to predicting pH-dependent cellular permeability, lysosomal trapping, and tissue distribution in pharmacokinetic studies.

Quality-Controlled Reference Standard for Analytical Method Development and Batch-to-Batch Reproducibility

Supplied at NLT 98% purity under ISO-certified quality systems , 6,7-dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol can serve as a qualified reference standard for HPLC method development, impurity profiling, and stability-indicating assays in pharmaceutical quality control (QC) laboratories. This contrasts with the variable purity of less-regulated pyrimidothiazine building blocks, which can introduce uncontrolled chromatographic artifacts into validated analytical methods.

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.